5-methyl-1-pyridin-4-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione
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Overview
Description
5-methyl-1-pyridin-4-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound, with the molecular formula C10H11BN2O4, is known for its stability and versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-pyridin-4-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione typically involves the reaction of 4-pyridinylboronic acid with N-methyliminodiacetic acid (MIDA) under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 5-methyl-1-pyridin-4-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into different boronic acid derivatives.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases such as potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products: The major products formed from these reactions include various pyridine derivatives and boronic acid esters, which are valuable intermediates in organic synthesis .
Scientific Research Applications
5-methyl-1-pyridin-4-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione has a wide range of applications in scientific research:
Biology: This compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the synthesis of drug candidates and therapeutic agents.
Industry: It is used in the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which 5-methyl-1-pyridin-4-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione exerts its effects involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through the palladium-catalyzed coupling of aryl halides with boronic acids . The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates .
Comparison with Similar Compounds
- 4-Pyridinylboronic acid
- 2-Methoxy-3-pyridinylboronic acid
- 2-(1-Piperazinyl)pyridine-4-boronic acid pinacol ester
Comparison: 5-methyl-1-pyridin-4-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione stands out due to its enhanced stability and ease of handling compared to other boronic acids. Its MIDA ester form provides protection to the boronic acid group, making it less reactive and more suitable for complex synthetic applications .
Properties
IUPAC Name |
5-methyl-1-pyridin-4-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O4/c1-13-6-9(14)16-11(13,17-10(15)7-13)8-2-4-12-5-3-8/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGFNUUYLIHTFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1104636-72-7 |
Source
|
Record name | (T-4)-[N-[(Carboxy-κO)methyl]-N-methylglycinato(2-)-κN,κO]-4-pyridinylboron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1104636-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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